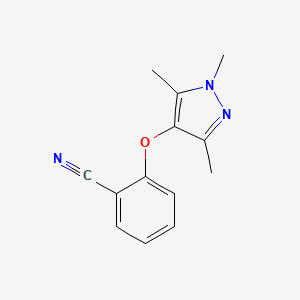
2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile, also known as TMB-4, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. TMB-4 is a small molecule that has been synthesized for its ability to inhibit the activity of certain enzymes and proteins in biological systems.
Wissenschaftliche Forschungsanwendungen
2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile has been used in a variety of scientific research applications due to its ability to inhibit the activity of certain enzymes and proteins. One notable application is in cancer research, where 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile has been shown to inhibit the activity of the enzyme Hsp90, which is involved in the growth and survival of cancer cells. 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile has also been used in neurodegenerative disease research, where it has been shown to inhibit the aggregation of amyloid beta, a protein that is involved in Alzheimer's disease.
Wirkmechanismus
2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile works by binding to specific sites on enzymes and proteins, inhibiting their activity. For example, 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile binds to the ATP-binding site on Hsp90, preventing it from functioning properly. This leads to the degradation of client proteins that are necessary for cancer cell survival. 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile also binds to amyloid beta, preventing it from aggregating into toxic plaques that can damage neurons in the brain.
Biochemical and Physiological Effects:
2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile leads to the degradation of client proteins that are necessary for cell survival. This can lead to cell death and the inhibition of tumor growth. In neurodegenerative diseases, 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile prevents the aggregation of amyloid beta, which can lead to a reduction in neuronal damage and cognitive decline.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile is its specificity for certain enzymes and proteins. This allows researchers to target specific pathways and processes in biological systems. However, one limitation is that 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the use of 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile in scientific research. One direction is the development of new analogs with improved potency and specificity. Another direction is the exploration of new applications for 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile, such as in infectious disease research. Additionally, 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile could be used in combination with other drugs to enhance their efficacy and reduce side effects.
Synthesemethoden
2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile can be synthesized using a variety of methods. One common method involves the reaction of 4-hydroxybenzonitrile with 1,3,5-trimethylpyrazole in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-chlorobenzonitrile with 1,3,5-trimethylpyrazole in the presence of a palladium catalyst. The resulting product can then be purified using various techniques such as column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-13(10(2)16(3)15-9)17-12-7-5-4-6-11(12)8-14/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLHFQBVEUUPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)OC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581132.png)
![4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581137.png)
![(2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid](/img/structure/B7581142.png)
![2-[1-[[2-(Trifluoromethyl)phenoxy]methyl]cyclopropyl]acetonitrile](/img/structure/B7581151.png)
![7-(5-Chlorofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581155.png)
![7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581173.png)
![7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581188.png)
![7-(Cycloheptanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581196.png)
![7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581201.png)
![2-[(3-Bromo-2-methylbenzoyl)amino]-2-cyclopropylpropanoic acid](/img/structure/B7581202.png)